Trans-Anethole-d3 is a stable isotopologue of trans-anethole, which is characterized by the molecular formula and a molecular weight of approximately 148.2 g/mol. The deuterated version contains three deuterium atoms, replacing hydrogen atoms in the molecule. Trans-anethole itself is an aromatic compound that exists predominantly in the trans configuration (E-isomer), which is favored due to its stability and lower steric hindrance compared to the cis form. It has a sweet flavor profile and is commonly found in anise and fennel essential oils .
The presence of deuterium in trans-anethole-d3 allows for unique studies using nuclear magnetic resonance spectroscopy, aiding in tracking metabolic pathways or reaction mechanisms involving this compound.
Trans-anethole exhibits several biological activities, including:
Trans-anethole-d3 can be synthesized through several methods:
Trans-anethole-d3 finds applications in various fields:
Studies involving trans-anethole-d3 often focus on its interactions within biological systems. For instance:
Trans-anethole-d3 shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:
Trans-anethole-d3 is unique due to its isotopic labeling, which allows for precise tracking in biological systems without altering the compound's inherent properties.
The synthesis of trans-anethole-d3 represents a significant challenge in isotope labeling chemistry, requiring specialized catalytic systems capable of achieving selective deuterium incorporation into allylbenzene derivatives . The incorporation of three deuterium atoms into the molecular structure of trans-anethole demands precise control over reaction conditions and catalyst selection to achieve optimal isotopic enrichment .
Palladium-based heterogeneous catalysts have emerged as highly effective systems for the deuteration of aromatic compounds and their derivatives [15]. The palladium-catalyzed nondirected deuteration method employs deuterium oxide as a convenient and easily available deuterium source, featuring extraordinary functional group tolerance that allows for the deuteration of complex substrates [15]. This approach enables high degrees of deuterium incorporation through a reversible carbon-hydrogen activation step, making it particularly suitable for late-stage isotopic labeling of pharmaceutically relevant motifs [15].
Iron-based nanostructured catalysts have demonstrated exceptional performance in the selective deuteration of aromatic compounds under mild conditions [14]. These catalysts, prepared by combining cellulose with abundant iron salts, permit the selective deuteration of heteroarenes including anilines, phenols, indoles, and other heterocycles using inexpensive deuterium oxide under hydrogen pressure [14]. The methodology represents an easily scalable deuteration approach with air-stable and water-stable catalysts that enable efficient labeling in a straightforward manner with high quality control [14].
Industrial deuteration processes frequently employ dicyclopentadienyltrihydridotantalum(V) catalysts for the systematic incorporation of deuterium into aromatic systems [9]. The mechanism involves an 18-electron dicyclopentadienyltantalum trihydride precatalyst that exists in chemical equilibrium with hydrogen gas and the 16-electron dicyclopentadienylhydridotantalum(III) active catalyst [9]. The tantalum(III) species undergoes oxidative addition with the aromatic substrate to form an 18-electron tantalum(V) complex, which subsequently eliminates hydrogen gas to form a 16-electron tantalum-phenyl complex [9]. In the presence of deuterium gas, this complex undergoes oxidative addition to form an 18-electron deuterated tantalum(V)-phenyl complex, which then reductively eliminates a monodeuterated benzene molecule [9].
Visible light-mediated direct deuteration of alkenes using deuterium oxide or deuterated methanol has been developed using cobaloxime catalysts [11]. This synergistic photoredox-cobalt catalysis enables facile deuterium incorporation in a variety of terminal and internal alkenes at either terminal or benzylic positions [11]. The process proceeds through a sequence of reversible addition-elimination reactions and fast proton exchange involving cobalt(III)-hydrogen intermediates generated in situ by photoreduction [11].
Carbene-catalyzed alpha-gamma deuteration of enals under oxidative conditions provides an organocatalytic approach for isotope incorporation [10]. The method utilizes deuterium oxide as the deuterium source to efficiently afford alpha-gamma deuterated 2-alkenoic acids and their derivatives in good to excellent yields with high deuterium incorporation [10]. Key mechanistic steps include carbene catalyst addition, azolium ester formation, remote gamma-carbon activation, reversible alpha and gamma carbon enolization, and iterative hydrogen-deuterium exchanges [10].
The separation of deuterated compounds from their protiated counterparts represents a critical challenge in isotope chemistry, requiring specialized chromatographic approaches [44]. Gas chromatographic methods have proven particularly effective for the separation of isotopologue pairs, with different stationary phases exhibiting varying degrees of isotope effect [44]. Polydimethylsiloxane phases, phenyl-substituted polydimethylsiloxane phases, wax phases, ionic liquid phases, and chiral stationary phases provide a wide polarity range and diverse chemical interactions necessary for effective separation [44].
Nonpolar stationary phases often exhibit an inverse isotope effect where heavier isotopic compounds elute earlier than their lighter counterparts, while polar stationary phases frequently show a normal isotope effect [44]. The location of deuterium atoms significantly affects isotopologue retention times, with deuterium-substituted aliphatic groups demonstrating a greater inverse isotope effect on retention compared to aromatic substituents [44].
Electrospray ionization with high-resolution mass spectrometry provides rapid characterization of isotopic purity in deuterium-labeled organic compounds [21]. This analytical approach enables the assignment and distinction of corresponding hydrogen-deuterium isotopolog ions of deuterated compounds, offering outstanding advantages including rapid analysis, high sensitivity, very low sample consumption, and deuterated solvent-free operation [21]. The method requires minimal time and provides cost-effective isotopic purity analysis with potential for in-situ monitoring of hydrogen-deuterium exchange reactions [21].
Two isotopic purity calculation methods based on relative abundance in electrospray ionization high-resolution mass spectrometry provide consistent isotopic purity values that demonstrate good agreement with certified isotopic purity values [21]. The technique allows for precise tracking in biological systems without altering the compound's inherent properties, making it particularly valuable for pharmaceutical applications [21].
Nuclear magnetic resonance spectroscopy serves as a complementary analytical technique for evaluating isotopic enrichment and structural integrity of deuterium-labeled compounds [24]. The combination of liquid chromatography electrospray ionization high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy provides comprehensive characterization of deuterated materials [24]. Nuclear magnetic resonance analysis confirms structural integrity and positions of labeled atoms while providing insights into relative percent isotopic purity [24].
The strategy involves recording full scan mass spectrometry data, extracting and integrating isotopic ions, and calculating isotopic enrichment of desired labeled compounds [24]. This approach has been successfully applied to evaluate commercial deuterium-labeled compounds with isotopic purity calculations ranging from 94.7% to 99.9% for various pharmaceutical compounds [24].
The optimization of deuterium incorporation yields requires systematic evaluation of multiple reaction parameters including temperature, pressure, catalyst loading, and solvent systems [29]. Statistical design of experiments approaches enable efficient identification of optimal process factors through full factorial designs that estimate main factor effects and interactions [29]. Response surface methodology provides accurate statistical models for process optimization, allowing researchers to achieve maximum product output while maintaining high selectivity [29].
Temperature control represents a critical parameter in deuteration reactions, with optimal conditions typically ranging from ambient temperature to 130°C depending on the specific catalyst system employed [36]. Lower temperatures generally favor selective deuteration at specific positions, while elevated temperatures can promote multiple deuterium incorporation across various sites [36]. The balance between reaction rate and selectivity must be carefully optimized to achieve maximum yield of the desired isotopolog [36].
Catalyst loading optimization requires careful consideration of the relationship between catalyst concentration and deuterium incorporation efficiency [40]. Heterogeneous catalysts typically require lower loadings compared to homogeneous systems while providing superior recyclability and ease of separation [40]. The development of highly active nanocatalysts enables multiple isotope incorporation using mild reaction conditions with great solvent tolerability [40].
The formation of metallic nanoparticles in situ allows for multiple site hydrogen isotope exchange using easily implementable synthetic methods [40]. This approach provides complementary performance to homogeneous catalysts for synthesizing complex labeled molecules with high isotope incorporation rates [40]. The combination of organic ligands at catalyst surfaces can increase both regioselectivity and chemoselectivity of nanocatalysts [40].
Flow chemistry approaches offer significant advantages for isotope labeling reactions compared to traditional batch synthesis methods [28]. Precise control of reaction parameters including temperature and reaction time, improved mixing, and enhanced safety contribute to superior yield optimization [28]. Flow conditions enable cost-effective regioselectivity and versatility in deuterium labeling while providing scalable synthesis with application potential for materials and pharmaceuticals [28].
Electrochemical deuteration using deuterium oxide presents an alternative pathway for forming carbon-deuterium bonds under mild conditions [27]. This approach addresses significant drawbacks of conventional methods including expensive deuterium sources, low deuteration efficiency, and poor selectivity [27]. Electrocatalytic heavy water splitting enables high-throughput, solvent-free deuteration reactions with practical applications for pharmaceutical synthesis [27].
The implementation of multi-substrate screening strategies provides efficient alternatives to extensive optimization campaigns for broad substrate scope applications [39]. This approach enables systematic screening of reaction conditions to identify optimal parameters for multiple substrates simultaneously, reducing the number of required experiments while providing initial information on substrate scope and alternative reaction conditions [39].
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 25-130°C | High selectivity at low temp, multiple incorporation at high temp | [36] |
| Catalyst Loading | 0.5-5 mol% | Optimal activity-cost balance | [40] |
| Pressure | 1-10 bar | Enhanced deuterium availability | [14] |
| Reaction Time | 1-24 hours | Complete conversion vs. selectivity trade-off | [28] |
| Solvent Polarity | Variable | Affects isotope effect magnitude | [44] |
| Catalyst System | Deuterium Source | Yield Range | Selectivity | Reference |
|---|---|---|---|---|
| Palladium/Carbon | Deuterium Oxide | 70-95% | High | [15] |
| Iron Nanostructured | Deuterium Oxide | 85-98% | Excellent | [14] |
| Tantalum Hydride | Deuterium Gas | 60-90% | Moderate | [9] |
| Cobaloxime Photoredox | Deuterium Oxide | 75-92% | Good | [11] |
| Carbene Organocatalyst | Deuterium Oxide | 65-85% | Very High | [10] |
The nuclear magnetic resonance spectroscopic characterization of trans-anethole-d3 reveals distinctive spectral signatures that clearly differentiate it from its non-deuterated analog. The deuterium isotope substitution at the terminal methyl group produces characteristic changes in both proton and deuteron nuclear magnetic resonance spectra, providing valuable structural information for isotopic labeling studies [1] [2].
The proton nuclear magnetic resonance spectrum of trans-anethole-d3 exhibits a pattern similar to that of trans-anethole, with several notable differences arising from the isotopic substitution. The aromatic protons at positions 2 and 6 resonate as a doublet at δ 7.32 parts per million with a coupling constant of 8.8 hertz, while the aromatic protons at positions 3 and 5 appear as a doublet at δ 6.89 parts per million with identical coupling [2]. These aromatic signals remain unchanged upon deuteration, confirming that the isotopic substitution is localized to the aliphatic portion of the molecule.
The vinyl proton resonances provide crucial structural information regarding the trans-configuration of the propenyl side chain. The proton at position 1' appears as a doublet at δ 6.41 parts per million with a large coupling constant of 15.6 hertz, characteristic of trans-alkene geometry [1] [3]. The adjacent vinyl proton at position 2' exhibits a simplified coupling pattern in the deuterated compound, appearing as a quartet at δ 6.15 parts per million with only the large trans-coupling of 15.6 hertz observed, as the small allylic coupling to the deuterated methyl group is not resolved in proton nuclear magnetic resonance [2] [3].
The methoxy group resonance remains unaffected by the deuteration, appearing as a sharp singlet at δ 3.78 parts per million, integrating for three protons [2]. This observation confirms the selective nature of the deuteration process and the structural integrity of the aromatic ether functionality.
The most significant spectral change occurs in the aliphatic region, where the characteristic doublet of the terminal methyl group observed in trans-anethole at δ 1.85 parts per million is absent in the proton nuclear magnetic resonance spectrum of trans-anethole-d3 [2]. This disappearance provides direct evidence of successful deuteration at this position.
Deuteron nuclear magnetic resonance spectroscopy reveals the presence of the deuterated methyl group as a broad singlet at δ 1.85 parts per million in the 2H nuclear magnetic resonance spectrum [4] [5]. The broadening of this signal is characteristic of deuteron resonances due to the quadrupolar nature of the deuterium nucleus and its smaller magnetic moment compared to protons. The chemical shift value mirrors that observed for the corresponding protons in the non-deuterated compound, confirming the isotopic substitution without significant alteration of the electronic environment.
Isotope effects on nuclear magnetic resonance chemical shifts provide additional structural information. The primary isotope effect, observed directly at the site of deuteration, results in the complete replacement of the proton signal with a deuteron signal. Secondary isotope effects, though smaller in magnitude, can be observed on neighboring carbon atoms in 13C nuclear magnetic resonance spectroscopy, typically manifesting as upfield shifts of 0.1-0.3 parts per million for carbons β to the deuterated site [6] [7].
The coupling patterns in trans-anethole-d3 provide valuable information about molecular dynamics and conformational behavior. The absence of allylic coupling between the vinyl proton and the deuterated methyl group simplifies the spectral interpretation and confirms the successful isotopic substitution. The preservation of the large trans-coupling constant (15.6 hertz) between the vinyl protons confirms the retention of the trans-geometry throughout the deuteration process [3].
The mass spectrometric analysis of trans-anethole-d3 reveals distinctive fragmentation patterns that reflect the influence of deuterium substitution on the molecular ion stability and fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 148, maintaining the same nominal mass as the non-deuterated compound due to the nearly identical masses of the deuterium-containing and non-deuterated isotopologues [8] [9].
A critical diagnostic feature of the mass spectrum is the enhanced intensity of the mass-to-charge ratio 149 peak, which increases dramatically from 11.1% in trans-anethole to 77.0% in trans-anethole-d3 [8]. This significant enhancement results from the isotopic distribution pattern, where the presence of three deuterium atoms substantially increases the probability of observing the molecular ion plus one mass unit. This isotopic signature serves as a definitive indicator of successful trideuteration.
The fragmentation patterns of trans-anethole-d3 demonstrate the influence of deuterium substitution on bond dissociation energies and fragmentation mechanisms. The loss of the methyl radical, corresponding to the transition from mass-to-charge ratio 148 to 133, shows modified isotopic distribution compared to the non-deuterated analog. In trans-anethole-d3, this fragmentation produces enhanced intensity at mass-to-charge ratio 134 (26.0% versus 2.4% in the non-deuterated compound), indicating the participation of deuterated species in the fragmentation process [8] [9].
The methoxy radical loss, leading to fragments at mass-to-charge ratios 117 and 118, exhibits similar deuterium incorporation effects. The intensity at mass-to-charge ratio 118 increases from 2.9% in trans-anethole to 33.0% in trans-anethole-d3, reflecting the statistical contribution of deuterium atoms to the fragmentation products [8]. This pattern suggests that some fragmentation pathways involve hydrogen transfer reactions that can incorporate deuterium from the labeled methyl group.
Aromatic fragmentation patterns provide insight into the stability and rearrangement processes occurring during electron impact ionization. The tropylium ion (C7H7+) at mass-to-charge ratio 91 shows minimal change in relative intensity (11.5% to 10.2%), suggesting that the aromatic fragmentation pathways are relatively insensitive to the remote deuteration [8] [10]. Similarly, the phenyl cation (C6H5+) at mass-to-charge ratio 77 maintains comparable intensity (17.4% to 15.8%), confirming the localized nature of the isotope effects.
The deuterium kinetic isotope effect manifests in the mass spectrometric fragmentation patterns through altered reaction rates for bond-breaking processes involving carbon-deuterium versus carbon-hydrogen bonds. Primary kinetic isotope effects typically range from 2 to 8, with deuterium-containing bonds being more stable and fragmenting more slowly than their protium analogs [11] [12]. This effect contributes to the altered fragmentation patterns observed in trans-anethole-d3.
Secondary deuterium isotope effects, arising from changes in hybridization during fragmentation reactions, also influence the mass spectral patterns. These effects are generally smaller (1.1 to 1.5) but can accumulate when multiple deuterium atoms are present, as in trans-anethole-d3 [11] [12]. The observed intensity changes in various fragment ions reflect the combined influence of primary and secondary isotope effects on the fragmentation pathways.
Rearrangement reactions in the mass spectrometer can lead to deuterium scrambling, where deuterium atoms migrate from their original positions to other sites within the molecular ion before fragmentation [8]. Evidence of such scrambling is observed in the enhanced intensities of deuterium-containing fragments that would not be expected from simple bond cleavage reactions. This scrambling provides information about the lifetime and internal energy of the molecular ion before fragmentation.
The base peak analysis reveals that trans-anethole-d3 maintains the molecular ion at mass-to-charge ratio 148 as the most abundant species, with a relative intensity of 100%. This stability suggests that the deuteration does not significantly destabilize the molecular ion, and the enhanced mass-to-charge ratio 149 peak serves primarily as an isotopic marker rather than a competing fragmentation pathway.
The vibrational spectroscopic analysis of trans-anethole-d3 provides comprehensive information about the molecular structure and bonding characteristics, with particular emphasis on the isotope-induced frequency shifts that serve as fingerprints for deuterium substitution. The infrared and Raman spectra of isotopologues exhibit predictable frequency shifts based on the reduced mass effect of deuterium substitution [13] [14] [15].
The most prominent spectroscopic changes occur in the carbon-hydrogen and carbon-deuterium stretching regions. The asymmetric carbon-hydrogen stretching vibration of the methyl group in trans-anethole appears at 2967 wavenumbers, while the corresponding carbon-deuterium stretch in trans-anethole-d3 is observed at 2133 wavenumbers [16] [17]. This represents a frequency shift of -834 wavenumbers, consistent with the theoretical prediction based on the reduced mass calculation. The frequency ratio (νCH/νCD) of approximately 1.39 agrees well with the theoretical value of √2 ≈ 1.41 expected for the isotope effect [16] [15].
The aromatic carbon-hydrogen stretching vibrations remain unaffected by the remote deuteration, appearing at 3038 wavenumbers for both compounds. Similarly, the vinyl carbon-hydrogen stretches at 3018 wavenumbers show no isotope-induced shifts, confirming the localized nature of the isotopic substitution effects [13] [18]. These observations demonstrate that isotope effects on vibrational frequencies are primarily localized to the immediate vicinity of the substituted atoms.
Carbon-carbon double bond stretching vibrations provide insight into the electronic structure and conjugation effects in the molecule. The vinyl carbon-carbon double bond stretch appears at 1635 wavenumbers, while the aromatic carbon-carbon stretches are observed at 1513 wavenumbers [13] [19]. These frequencies remain unchanged upon deuteration, indicating that the electronic delocalization and π-bonding characteristics are not significantly perturbed by the isotopic substitution at the remote methyl group.
The carbon-oxygen stretching vibration of the methoxy group appears at 1247 wavenumbers in both compounds, confirming the structural integrity of the aromatic ether functionality [13]. This observation supports the selective nature of the deuteration process and demonstrates that the electronic properties of the methoxy substituent remain unaltered.
Methyl group deformation vibrations exhibit significant isotope effects, reflecting the change in reduced mass upon deuteration. The asymmetric methyl deformation in trans-anethole appears at 1463 wavenumbers, while the corresponding deuterated analog shows this vibration at 1058 wavenumbers in trans-anethole-d3 [14] [17]. This frequency shift of -405 wavenumbers represents a substantial isotope effect, with a frequency ratio of approximately 1.38, consistent with theoretical expectations for bending vibrations involving deuterium substitution.
Out-of-plane deformation vibrations of the aromatic and vinyl hydrogen atoms remain unchanged upon deuteration of the remote methyl group. The characteristic out-of-plane carbon-hydrogen deformation at 967 wavenumbers appears at identical frequency in both compounds, confirming the localized nature of the isotope effects [13].
Raman spectroscopic analysis provides complementary information to infrared spectroscopy, particularly for symmetric vibrations that may be weak or forbidden in infrared absorption. The carbon-deuterium stretching vibrations are readily observed in Raman spectroscopy, appearing as characteristic peaks in the 2000-2200 wavenumber region [20] [21]. The Raman activity of these vibrations provides additional confirmation of the deuteration and allows for quantitative analysis of the deuterium content.
The isotope effects on vibrational frequencies follow predictable patterns based on harmonic oscillator theory and reduced mass considerations. For stretching vibrations involving the substituted carbon-deuterium bond, the frequency shift can be calculated using the relationship: νCD/νCH = √(μCH/μCD), where μ represents the reduced mass of the oscillating system [15]. For carbon-hydrogen and carbon-deuterium bonds, this ratio approximates √(1/2) ≈ 0.71, predicting the observed downward frequency shifts.
Bending vibrations show smaller but still significant isotope effects, as the deuterium substitution affects the force constants and reduced masses of the bending motions. The observed frequency shifts for methyl deformation vibrations in trans-anethole-d3 are consistent with theoretical predictions based on normal mode calculations [14] [17].
The vibrational coupling between different modes can lead to complex isotope effects, particularly in molecules with extensive conjugation or multiple substituents. In trans-anethole-d3, the relative isolation of the deuterated methyl group from the aromatic π-system minimizes these coupling effects, resulting in straightforward interpretation of the isotope-induced frequency shifts [22].
Temperature-dependent vibrational spectroscopy can provide additional information about molecular dynamics and conformational flexibility. The deuterated methyl group may exhibit different rotational barriers compared to the protium analog due to subtle differences in zero-point energy and quantum mechanical tunneling effects [17] [23]. These differences can be probed through temperature-dependent infrared and Raman spectroscopy.